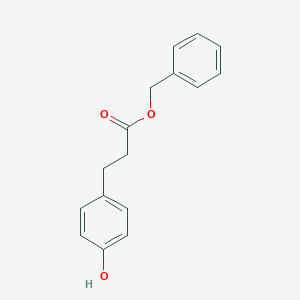

Benzyl 3-(4-hydroxyphenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXWTUFCSBOGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557478 | |

| Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31770-76-0 | |

| Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology employs a strategic use of protecting groups to ensure the selective esterification of the carboxylic acid functionality of 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) in the presence of a reactive phenolic hydroxyl group. This guide details a three-step synthesis pathway: protection of the phenolic hydroxyl group using benzyl chloroformate, subsequent Fischer esterification of the carboxylic acid with benzyl alcohol, and a final deprotection step via catalytic hydrogenolysis to yield the target compound. Each step is elucidated with a focus on the underlying chemical principles, providing researchers with the rationale behind the experimental choices. This document also includes a detailed experimental protocol, characterization data, and safety precautions, serving as a self-validating system for the successful synthesis of this compound.

Introduction

This compound, also known as benzyl phloretate, is a key building block in organic synthesis, particularly in the preparation of bioactive molecules and natural product analogs. Its structure, incorporating a benzyl ester and a phenolic hydroxyl group, offers multiple avenues for further chemical modification, making it a versatile intermediate in drug discovery and development. The synthesis of this compound, however, presents a common challenge in organic chemistry: the selective functionalization of a carboxylic acid in the presence of a phenol. Direct esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol under acidic conditions can lead to a mixture of products, including the desired ester, the corresponding phenyl ester from reaction at the phenolic hydroxyl group, and the diester. To circumvent this lack of selectivity, a robust synthesis strategy involving the use of protecting groups is often necessary. This guide provides a detailed and reliable protocol for the targeted synthesis of this compound, ensuring high yield and purity of the final product.

Synthesis Strategy

The chosen synthetic route for this compound involves a three-step process that prioritizes selectivity and efficiency. The core of this strategy is the temporary protection of the more nucleophilic phenolic hydroxyl group to allow for the exclusive esterification of the carboxylic acid.

-

Protection of the Phenolic Hydroxyl Group: The synthesis commences with the protection of the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid using benzyl chloroformate (Cbz-Cl). This reaction, typically carried out in the presence of a base, forms a stable benzyl carbonate ester, effectively masking the phenol's reactivity towards esterification conditions.[1]

-

Fischer Esterification: With the phenolic hydroxyl group protected, the carboxylic acid is then esterified with benzyl alcohol. The classical Fischer esterification method, which employs an acid catalyst and heat, is a reliable and well-established procedure for this transformation.[2][3] The use of an excess of benzyl alcohol or the removal of water as it forms can be employed to drive the reaction to completion.

-

Deprotection via Catalytic Hydrogenolysis: The final step involves the simultaneous removal of both the benzyl carbonate protecting group from the phenol and the benzyl ester group from the carboxylic acid. Catalytic hydrogenolysis, a mild and efficient method, is ideally suited for this purpose.[4][5] This reaction typically utilizes a palladium catalyst (e.g., Pd/C) and a hydrogen source to cleave the benzyl-oxygen bonds, yielding the desired this compound and toluene as a byproduct.

This strategic approach ensures that the esterification occurs exclusively at the carboxylic acid, leading to a high yield of the target molecule and simplifying the subsequent purification process.

Caption: Overall synthesis strategy for this compound.

Experimental Protocol

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 3-(4-hydroxyphenyl)propanoic acid | ≥98% | Sigma-Aldrich |

| Benzyl chloroformate | ≥97% | Sigma-Aldrich |

| Benzyl alcohol | ≥99% | Sigma-Aldrich |

| Sodium bicarbonate | ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Toluene | Anhydrous | Fisher Scientific |

| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich |

| Palladium on carbon (10 wt%) | Sigma-Aldrich | |

| Hydrogen gas | High purity | |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Hexane | ACS grade | Fisher Scientific |

| Anhydrous magnesium sulfate | Fisher Scientific | |

| Silica gel | 60 Å, 230-400 mesh | Fisher Scientific |

Step 1: Protection of 3-(4-hydroxyphenyl)propanoic acid

Caption: Workflow for the protection of the phenolic hydroxyl group.

-

In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield benzyl 3-(4-(benzyloxycarbonyloxy)phenyl)propanoate.

Step 2: Fischer Esterification of the Protected Intermediate

Caption: Workflow for the Fischer esterification step.

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the protected intermediate (1.0 eq) in a mixture of benzyl alcohol (5.0 eq) and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl 3-(4-(benzyloxycarbonyloxy)phenyl)propanoate. This intermediate can be used in the next step without further purification if TLC analysis shows sufficient purity.

Step 3: Deprotection to Yield this compound

Caption: Workflow for the final deprotection step.

-

Dissolve the crude benzyl 3-(4-(benzyloxycarbonyloxy)phenyl)propanoate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

-

Add 10% palladium on carbon (10 mol% Pd) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.[6]

Characterization of this compound

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and benzyl groups, a singlet for the benzylic methylene protons, and two triplets for the ethylene bridge of the propanoate moiety. The phenolic proton will appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, the benzylic methylene carbon, and the two aliphatic carbons of the propanoate chain. |

| FTIR | The infrared spectrum will exhibit a broad absorption band for the phenolic hydroxyl group (O-H stretch), a strong absorption for the ester carbonyl group (C=O stretch), and characteristic absorptions for the aromatic C-H and C=C bonds. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₆O₃, MW: 256.29 g/mol ). |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Benzyl chloroformate is corrosive and lachrymatory. Handle with extreme care.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, and do not allow it to dry completely on the filter paper.

-

Hydrogen gas is highly flammable. Ensure that there are no ignition sources in the vicinity during the hydrogenation step.

Conclusion

This technical guide has outlined a reliable and selective three-step synthesis for this compound. By employing a protecting group strategy, this protocol effectively addresses the challenge of chemoselectivity, enabling the targeted esterification of the carboxylic acid in the presence of a phenolic hydroxyl group. The detailed experimental procedures, coupled with characterization data and safety guidelines, provide a comprehensive resource for researchers in the fields of medicinal chemistry and organic synthesis. The successful implementation of this protocol will facilitate the production of this valuable intermediate for its application in the development of novel therapeutic agents and other advanced materials.

References

-

Benzyl chloroformate. In Wikipedia; 2023. [Link]

-

Chen, M., Lai, X., Zhou, C., & Yang, X. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1412. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Hydrogenolysis. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

ResearchGate. Hydrogenolysis of benzyl-protected esters. [Link]

-

ResearchGate. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Csp3–H Bond Activation under Metal-Free Conditions. [Link]

-

PubChem. 3-(4-hydroxyphenyl)-N-benzylpropionamide. [Link]

-

University of California, Davis. NMR Chemical Shifts. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ACS Publications. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]

-

ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

MDPI. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

YouTube. BENZYL SYNTHESIS. #ncchem. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

-

NIST WebBook. 3-(4-Hydroxyphenyl)propionitrile. [Link]

-

SpectraBase. Benzyl 3-hydroxypropanoate - Optional[13C NMR] - Chemical Shifts. [Link]

-

mzCloud. 3 4 Hydroxyphenyl propionic acid. [Link]

-

NIST WebBook. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. [Link]

-

ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

NIST WebBook. Benzenepropanoic acid, 4-hydroxy-. [Link]

-

National Center for Biotechnology Information. (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to Benzyl 3-(4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-(4-hydroxyphenyl)propanoate, with the CAS number 31770-76-0, is an aromatic ester that holds significant interest in the field of organic synthesis and medicinal chemistry. Structurally, it is the benzyl ester of 3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid. This compound belongs to the broader class of phenolic compounds, which are widely recognized for their diverse biological activities. The presence of the 4-hydroxyphenyl moiety is a key structural feature found in numerous FDA-approved drugs and investigational new drug candidates, conferring a range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1]

The versatility of the phenolic hydroxyl group, which can participate in hydrogen bonding, redox reactions, and nucleophilic substitutions, allows molecules like this compound to interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 31770-76-0 | Generic |

| Molecular Formula | C₁₆H₁₆O₃ | Generic |

| Molecular Weight | 256.29 g/mol | Generic |

| IUPAC Name | This compound | Generic |

| Appearance | Pale Orange to Orange Solid | Pharmaffiliates |

| Melting Point | 170-174 °C | Sigma-Aldrich |

| Boiling Point | 407.9±25.0 °C at 760 mmHg | Sigma-Aldrich |

Synthesis and Purification

The most common and straightforward method for the synthesis of this compound is through the Fischer-Speier esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

3-(4-hydroxyphenyl)propanoic acid

-

Benzyl alcohol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(4-hydroxyphenyl)propanoic acid, a 3-5 fold molar excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: Suitable solvent systems include mixtures of ethyl acetate and hexane.

-

Column Chromatography: A silica gel column with a gradient elution system of hexane and ethyl acetate is effective for purification. The polarity of the eluent can be gradually increased to first elute any unreacted benzyl alcohol and then the desired ester.

Analytical Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the benzyl and the 3-(4-hydroxyphenyl)propanoate moieties.

-

Benzyl group: A multiplet in the range of 7.2-7.4 ppm corresponding to the five aromatic protons of the phenyl ring, and a singlet around 5.1 ppm for the two benzylic protons (-CH₂-).

-

3-(4-hydroxyphenyl)propanoate group: An AA'BB' system of doublets for the aromatic protons on the phenol ring, typically around 6.7 and 7.0 ppm. Two triplets corresponding to the two methylene groups of the propanoate chain (-CH₂-CH₂-) are expected around 2.6 and 2.9 ppm. A broad singlet for the phenolic hydroxyl proton (-OH) will also be present, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure.

-

Carbonyl carbon: A signal in the downfield region, typically around 173 ppm.

-

Aromatic carbons: Signals in the range of 115-160 ppm.

-

Benzylic carbon: A signal around 66 ppm.

-

Aliphatic carbons: Signals for the two methylene carbons of the propanoate chain will appear in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C=O stretch: A strong absorption band around 1730 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Bands in the region of 1100-1300 cm⁻¹ for the ester C-O bonds.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) at m/z = 256. The fragmentation pattern would likely involve the loss of the benzyl group (m/z = 91) and other characteristic fragments of the 3-(4-hydroxyphenyl)propanoic acid moiety.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the available literature, the extensive research on its parent compound, 3-(4-hydroxyphenyl)propanoic acid, and its derivatives provides strong evidence for its potential as a bioactive molecule.[2][3]

Antimicrobial Activity

Numerous derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[1] These findings suggest that the 4-hydroxyphenylpropanoate scaffold is a promising starting point for the development of novel antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at the optimal temperature for the growth of the microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been investigated for their anticancer properties.[2][4] Studies have shown that these compounds can reduce the viability of cancer cell lines, suggesting that this compound may also possess cytotoxic activity against cancer cells.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests that it may possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which can help to mitigate oxidative stress, a key factor in the pathogenesis of many diseases.[6]

Safety and Handling

This compound is classified as a substance with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Therefore, appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a versatile molecule with a straightforward synthesis and significant potential for applications in drug discovery. The presence of the 4-hydroxyphenyl moiety, a well-established pharmacophore, suggests that this compound is a promising candidate for further investigation of its antimicrobial, anticancer, and antioxidant properties. This technical guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound, paving the way for the development of new therapeutic agents.

References

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. [Link]

-

Pharmaffiliates. Benzyl 3-(4-Hydroxyphenyl)propionate. [Link]

-

Al-Oqaili, R. A., Al-Jumaily, R. M., & Al-Sultani, A. A. (2021). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 10, 638. [Link]

-

Nowak, A., et al. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and its Derivatives. Sciforum, mdpi-E3S2022-13009. [Link]

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7203. [Link]

-

PubChem. Benzyl 3-(3,4-dihydroxyphenyl)propanoate. [Link]

-

Luo, S.-N., Chen, L., Gao, Y. X., & Zhao, Y.-F. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1412. [Link]

-

Liyana Pathiranage, A., & Gazis, P. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 6(1), 1-6. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

Tenover, F. C. (2022). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. KTU ePubl. [Link]

-

Patel, K. D., Patel, H. D., & Patel, K. C. (2012). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Der Pharma Chemica, 4(4), 1629-1633. [Link]

-

Yang, R., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(11), 5945-5953. [Link]

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]

- 6. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characterization of Benzyl 3-(4-hydroxyphenyl)propanoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for Benzyl 3-(4-hydroxyphenyl)propanoate, a key intermediate in various synthetic applications. The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra.

Introduction: The Molecular Blueprint

This compound (CAS No: 31770-76-0) possesses a unique combination of functional groups: a phenolic hydroxyl group, an ester, and two aromatic rings. This intricate assembly gives rise to a distinct spectral fingerprint. Understanding this fingerprint is crucial for researchers in organic synthesis, medicinal chemistry, and materials science. This guide will dissect the expected spectral data, providing a virtual roadmap for the characterization of this compound. While actual experimental data is referenced from platforms such as ChemicalBook, the following analyses are based on established spectroscopic principles and data from analogous structures to provide a robust predictive framework.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle with high precision.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals, each corresponding to a unique set of protons in the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for compounds of this nature.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | m | 5H | Ar-H (Benzyl) | The five protons on the monosubstituted benzyl ring are expected to resonate in this region as a complex multiplet. |

| ~7.05 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₂CH₂COO-) | These aromatic protons are deshielded by the electron-withdrawing effect of the propanoate group. They appear as a doublet due to coupling with the protons meta to the substituent. |

| ~6.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to -CH₂CH₂COO-) | These protons are shielded relative to their ortho counterparts and also appear as a doublet. |

| ~5.10 | s | 2H | -O-CH₂ -Ph | The benzylic protons are deshielded by the adjacent oxygen and aromatic ring, resulting in a downfield singlet. |

| ~4.90 | br s | 1H | -OH | The phenolic proton signal is typically broad and its chemical shift can vary with concentration and temperature due to hydrogen bonding. |

| ~2.90 | t, J ≈ 7.5 Hz | 2H | Ar-CH₂ -CH₂- | These benzylic-type protons are adjacent to a CH₂ group, resulting in a triplet. |

| ~2.65 | t, J ≈ 7.5 Hz | 2H | -CH₂-CH₂ -COO- | These protons are adjacent to the carbonyl group and a CH₂ group, also appearing as a triplet. |

Interpretation and Causality:

The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons of the benzyl group are in a relatively standard aromatic region. The p-disubstituted pattern of the hydroxyphenyl ring gives rise to two distinct doublets. The benzylic protons of the benzyl ester are significantly deshielded by the adjacent oxygen atom, appearing as a singlet due to the absence of adjacent protons. The two methylene groups of the propanoate chain form an ethyl-like system, resulting in two triplets. The phenolic proton's broadness and variable chemical shift are characteristic features.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrumentation are similar to ¹H NMR. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.0 | C =O | The ester carbonyl carbon is highly deshielded. |

| ~154.0 | C -OH | The aromatic carbon attached to the hydroxyl group is significantly deshielded. |

| ~136.0 | ipso-C (Benzyl) | The quaternary carbon of the benzyl ring attached to the methylene group. |

| ~132.0 | ipso-C (Hydroxyphenyl) | The quaternary carbon of the hydroxyphenyl ring attached to the propanoate chain. |

| ~129.5 | C H (ortho to -CH₂CH₂COO-) | Aromatic carbons ortho to the substituent. |

| ~128.5 | C H (ortho/para of Benzyl) | Aromatic carbons of the benzyl group. |

| ~128.0 | C H (meta of Benzyl) | Aromatic carbons of the benzyl group. |

| ~115.0 | C H (meta to -CH₂CH₂COO-) | Aromatic carbons meta to the substituent, shielded by the hydroxyl group. |

| ~66.5 | -O-C H₂-Ph | The benzylic carbon is deshielded by the attached oxygen. |

| ~36.0 | Ar-CH₂-C H₂- | The methylene carbon adjacent to the carbonyl group. |

| ~30.0 | Ar-C H₂-CH₂- | The methylene carbon attached to the aromatic ring. |

Structural Correlation Workflow

Caption: Correlation of the molecular structure with ¹H and ¹³C NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| 3500-3200 | Strong, Broad | O-H stretch | Phenolic -OH | The broadness is due to intermolecular hydrogen bonding.[3][4][5] |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the aromatic rings.[3] |

| 3000-2850 | Medium | C-H stretch | Aliphatic C-H | Characteristic of sp³ C-H bonds in the methylene groups. |

| ~1735 | Strong | C=O stretch | Ester C=O | The strong absorption is typical for an ester carbonyl group.[6] |

| 1610, 1515 | Medium | C=C stretch | Aromatic C=C | These absorptions are characteristic of the benzene rings.[3] |

| ~1220 | Strong | C-O stretch | Phenolic C-O | The C-O stretch of the phenol is typically at a higher wavenumber than that of aliphatic alcohols.[3][5] |

| 1250-1000 | Strong | C-O stretch | Ester C-O | The C-O stretching vibrations of the ester group.[6] |

Data Interpretation Workflow

Caption: Mapping of functional groups to their characteristic IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 256. This corresponds to the molecular weight of this compound (C₁₆H₁₆O₃). The presence of this peak confirms the molecular formula.

-

Key Fragment Ions:

-

m/z = 91: This is a very common and often base peak for compounds containing a benzyl group, corresponding to the stable tropylium ion ([C₇H₇]⁺). This fragment arises from the cleavage of the benzylic C-O bond.[7]

-

m/z = 107: This fragment likely corresponds to the hydroxytropylium ion or a related isomer, formed from cleavage of the bond between the two methylene groups of the propanoate chain.

-

m/z = 165: This fragment could result from the loss of the benzyl group ([M - 91]⁺).

-

m/z = 149: This could be formed by the loss of the phenoxy group.

-

Fragmentation Pathway Analysis

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion: A Cohesive Structural Portrait

The comprehensive analysis of the predicted NMR, IR, and MS data provides a self-validating and cohesive structural confirmation of this compound. Each spectroscopic technique offers a unique piece of the puzzle, and their combined interpretation leaves little room for ambiguity. The characteristic signals in the ¹H and ¹³C NMR spectra define the proton and carbon skeleton, the IR absorptions confirm the presence of key functional groups, and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important chemical entity.

References

-

Pharmaffiliates. CAS No : 31770-76-0 | Product Name : Benzyl 3-(4-Hydroxyphenyl)propionate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]

-

SpectraBase. Benzyl ethyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. [Link]

-

LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

-

ACS Publications. Mass Spectra of Aromatic Esters | Analytical Chemistry. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Homework.Study.com. Predict the C-NMR spectra for benzyl propionate. [Link]

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Reddit. Fragmentation of benzyl acetate : r/massspectrometry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Pharmaffiliates. CAS No : 31770-76-0 | Product Name : Benzyl 3-(4-Hydroxyphenyl)propionate. [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0108844). [Link]

Sources

- 1. 3-(4-Hydroxyphenyl)propionic acid benzyl ester(31770-76-0) 1H NMR [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide on the Biological Activity of Benzyl 3-(4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of Benzyl 3-(4-hydroxyphenyl)propanoate. Drawing upon evidence from structurally related compounds, this document explores its predicted antioxidant, antimicrobial, and anticancer properties, offering a scientific foundation and practical methodologies for future research and development.

Introduction: Unveiling the Potential of a Phenolic Ester

This compound is a phenolic compound belonging to the class of benzyl esters. While direct extensive research on this specific molecule is emerging, the well-documented biological activities of its structural parent, 3-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid), and its derivatives provide a strong rationale for investigating its therapeutic potential. The presence of the phenolic hydroxyl group is a key structural feature, suggesting a high likelihood of significant antioxidant properties.[1] Furthermore, the esterification with benzyl alcohol may enhance its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

This guide will synthesize the existing knowledge on related compounds to build a predictive framework for the biological activities of this compound and provide detailed experimental protocols to validate these hypotheses.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through standard esterification methods. A common and efficient approach is the Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2] Alternatively, reaction with benzyl bromide in the presence of a base can also yield the desired ester.

General Synthesis Route:

Caption: General synthesis of this compound.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | PubChem |

| Molecular Weight | 256.29 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Potential Biological Activities Based on Structural Analogs

The biological activities of derivatives of 3-(4-hydroxyphenyl)propanoic acid have been a subject of significant research, revealing a spectrum of promising therapeutic properties. These findings serve as a strong foundation for predicting the potential bioactivities of this compound.

Antioxidant Activity

Mechanism of Action: The phenolic hydroxyl group in the 4-position of the phenyl ring is a key determinant of antioxidant activity.[1] This group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent antioxidant properties in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][4][5] It is highly probable that this compound will exhibit similar, if not enhanced, antioxidant effects due to the presence of this critical functional group.

Caption: Proposed antioxidant mechanism.

Antimicrobial Activity

Spectrum of Activity: A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited structure-dependent antimicrobial activity against a broad range of pathogens.[1][6] This includes activity against ESKAPE group bacteria and drug-resistant Candida species.[1] Notably, these compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[6]

The antimicrobial potential of these compounds underscores the promise of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as a foundational platform for developing new antimicrobial agents.[6] The introduction of the benzyl group in this compound may modulate this activity, potentially enhancing its ability to penetrate microbial cell membranes.

Minimum Inhibitory Concentrations (MIC) of Related Compounds:

| Pathogen | MIC Range (µg/mL) | Source |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [6] |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [6] |

| Gram-negative pathogens | 8 - 64 | [6] |

| Drug-resistant Candida species | 8 - 64 | [6] |

Anticancer Activity

Cellular Mechanisms: The anticancer potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been demonstrated against various cancer cell lines, including A549 non-small cell lung cancer cells.[5] The observed anticancer effects are multifaceted and include:

-

Reduction of Cell Viability: Certain derivatives were able to reduce A549 cell viability by 50%.[3][4]

-

Suppression of Cell Migration: These compounds also showed the ability to suppress the migration of A549 cells in vitro.[3][4]

-

Favorable Cytotoxicity Profile: Importantly, some of these derivatives displayed favorable cytotoxicity properties towards noncancerous Vero cells, suggesting a degree of selectivity for cancer cells.[3][4]

The interplay between antioxidant and anticancer activities is a crucial aspect, as reactive oxygen species (ROS) play a significant role in cancer pathogenesis.[3][4][5] Compounds that possess both of these properties are therefore of particular interest in oncology research.

Caption: Conceptual anticancer signaling pathway.

Proposed Experimental Protocols

To empirically validate the predicted biological activities of this compound, the following detailed experimental protocols are recommended.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

-

Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Anticancer Activity Assessment: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Calculation of Cell Viability: Calculate the percentage of cell viability relative to untreated control cells.

-

IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Integrated experimental workflow.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for biological activity. Based on the robust evidence from its structural analogs, it is hypothesized to possess valuable antioxidant, antimicrobial, and anticancer properties. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic benefits.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. Elucidating its precise mechanisms of action, understanding its structure-activity relationships through the synthesis of novel derivatives, and evaluating its pharmacokinetic and toxicological profiles will be critical steps in advancing this compound towards potential clinical applications. The exploration of this and similar phenolic esters could pave the way for the development of novel therapeutic agents for a range of diseases.

References

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ScenTree - Benzyl propionate (CAS N° 122-63-4) [scentree.co]

- 3. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

A Technical Guide to the Therapeutic Potential of Benzyl 3-(4-hydroxyphenyl)propanoate: A Research and Development Perspective

Abstract

Benzyl 3-(4-hydroxyphenyl)propanoate is a chemical entity with a structure suggestive of bioactive potential, yet it remains largely unexplored in the scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its therapeutic applications. While direct pharmacological data on this specific molecule is scarce, its structural components—a benzyl ester and a 3-(4-hydroxyphenyl)propanoic acid moiety—are present in numerous compounds with established biological activities. This document synthesizes information from related molecules to postulate potential therapeutic avenues, focusing on antioxidant and anti-inflammatory properties. Detailed, self-validating experimental protocols are provided to systematically evaluate these hypotheses, offering a roadmap for the preclinical assessment of this compound.

Introduction: Unveiling the Potential of an Understudied Molecule

This compound, with CAS number 31770-76-0, is primarily recognized as a compound useful in organic synthesis[1]. Its structure, featuring a phenolic group and a phenylpropanoid backbone, is reminiscent of naturally occurring compounds known for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities[2][3][4]. The benzyl ester functional group can influence the compound's lipophilicity and pharmacokinetic profile[5].

This guide acknowledges the nascent stage of research into this compound's therapeutic utility. Therefore, the subsequent sections are built upon a foundation of scientific inference, drawing parallels with structurally analogous compounds to propose and meticulously outline a research program for its systematic evaluation.

Postulated Therapeutic Applications and Mechanisms of Action

Based on the chemical scaffold of this compound, two primary areas of therapeutic potential are proposed: antioxidant and anti-inflammatory activities.

Antioxidant Potential

The presence of a 4-hydroxyphenyl group is a key indicator of potential antioxidant activity. Phenolic compounds are well-established radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress[6][7][8]. Oxidative stress is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Hypothesized Mechanism of Action:

It is hypothesized that this compound can exert antioxidant effects through direct radical scavenging and potentially by modulating endogenous antioxidant pathways.

Caption: Hypothesized direct radical scavenging mechanism of this compound.

Anti-inflammatory Potential

Phenylpropanoids and other phenolic compounds have demonstrated significant anti-inflammatory properties[3][9][10]. Inflammation is a critical component of the immune response, but chronic inflammation contributes to various pathologies, including arthritis, inflammatory bowel disease, and atherosclerosis.

Hypothesized Mechanism of Action:

The anti-inflammatory activity of this compound may be mediated through the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and the modulation of pro-inflammatory cytokine production. The structurally related compound, 3-(4-hydroxyphenyl)propionic acid, a metabolite of procyanidin A2, has been shown to suppress inflammation in macrophages[11].

Caption: Postulated inhibitory effect of this compound on key inflammatory pathways.

Experimental Protocols for Therapeutic Evaluation

The following section details a structured, multi-tiered approach to systematically investigate the therapeutic potential of this compound.

Tier 1: In Vitro Antioxidant Activity Assays

These initial assays will establish the direct antioxidant capacity of the compound.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To determine the free radical scavenging activity of the test compound.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Create a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

3.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Objective: To measure the ability of the compound to reduce ferric iron.

-

Methodology:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

-

Add the FRAP reagent to the test compound dilutions in a 96-well plate.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using a known antioxidant (e.g., Trolox).

-

Express the results as Trolox equivalents.

-

| Assay | Parameter Measured | Positive Control |

| DPPH | Radical Scavenging | Ascorbic Acid |

| FRAP | Reducing Power | Trolox |

Tier 2: Cell-Based Assays for Anti-inflammatory Activity

These assays will assess the compound's effects on inflammatory responses in a cellular context.

3.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Objective: To evaluate the inhibitory effect on the production of the pro-inflammatory mediator, nitric oxide.

-

Methodology:

-

Culture RAW 264.7 macrophage cells in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent.

-

Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure the observed effects are not due to cytotoxicity.

-

3.2.2. Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To measure the effect on the production of key pro-inflammatory cytokines.

-

Methodology:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Pre-treat the PBMCs with the test compound.

-

Stimulate with LPS.

-

After an appropriate incubation period (e.g., 24 hours), collect the supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

-

Caption: A tiered experimental workflow for evaluating the therapeutic potential of this compound.

Future Directions and Concluding Remarks

Should this compound demonstrate promising activity in the initial in vitro and cell-based assays, further preclinical development would be warranted. This would include in vivo studies in animal models of diseases with oxidative stress and inflammatory components, such as carrageenan-induced paw edema in rodents[9][10]. Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the compound would also be crucial.

References

-

Chen, L., Gao, Y. X., & Zhao, Y. F. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o270. [Link]

-

Der Pharma Chemica. (2012). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. [Link]

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]

-

MDPI. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. [Link]

-

MDPI. (2019). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]

-

MDPI. (2021). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. [Link]

-

MDPI. (2018). In-Vitro Antioxidant Properties of Lipophilic Antioxidant Compounds from 3 Brown Seaweed. [Link]

-

National Center for Biotechnology Information. (2024). Benzenepropanoic acid, 4-hydroxy-, methyl ester. PubChem Compound Summary for CID 79706. [Link]

-

National Center for Biotechnology Information. (2024). Benzyl 3-(3,4-dihydroxyphenyl)propanoate. PubChem Compound Summary for CID 42633825. [Link]

-

National Center for Biotechnology Information. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. [Link]

-

National Center for Biotechnology Information. (2009). (S)-Benzyl 2-amino-3-(4-hydroxy-phen-yl)propanoate. [Link]

-

National Center for Biotechnology Information. (2020). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]

-

National Center for Biotechnology Information. (2006). Anti-inflammatory action of phenolic compounds from Gastrodia elata root. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

Pharmaffiliates. Benzyl 3-(4-Hydroxyphenyl)propionate. [Link]

-

ResearchGate. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. [Link]

-

ResearchGate. (2015). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. [Link]

-

Royal Society of Chemistry. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [Link]

-

The International Union of Crystallography. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Esters [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Benzyl 3-(4-hydroxyphenyl)propanoate: Synthesis, Bioactivity, and Future Prospects

Introduction: Leveraging Nature's Scaffolds for Drug Discovery

Phenolic acids are a diverse class of secondary metabolites ubiquitously found in the plant kingdom, forming a cornerstone of the human diet and traditional medicine.[1] Their inherent antioxidant, anti-inflammatory, and antimicrobial properties make them attractive starting points for drug discovery.[1][2] One such phenolic acid, 3-(4-hydroxyphenyl)propanoic acid, commonly known as phloretic acid, is a natural product found in olives and is also a metabolic byproduct of flavonoid digestion by human gut microbiota.[3]

While natural products possess significant therapeutic potential, their native forms often have limitations, such as poor bioavailability or suboptimal potency. Chemical modification into derivatives, like esters, is a key strategy to overcome these hurdles. Esterification can modulate a molecule's lipophilicity, thereby enhancing its ability to cross biological membranes and improving its pharmacokinetic profile.[2] This guide focuses on a specific derivative, Benzyl 3-(4-hydroxyphenyl)propanoate , exploring its synthesis from its natural precursor, its predicted biological activities based on its structural class, and detailed protocols for its evaluation as a potential therapeutic agent.

This document serves as a technical resource for researchers and drug development professionals, providing both the conceptual framework and the practical methodologies required to investigate this promising class of natural product derivatives.

Part 1: Synthesis and Characterization of this compound

The creation of this compound from its parent compound, phloretic acid, is a fundamental chemical transformation. The primary goal is to attach a benzyl group via an ester linkage to the carboxylic acid moiety of phloretic acid. This modification is strategically significant; the benzyl group increases the molecule's nonpolar character, which can enhance its interaction with lipid-rich biological environments like cell membranes.

Synthetic Pathway: Fischer Esterification

A reliable and scalable method for this synthesis is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid (phloretic acid) with an alcohol (benzyl alcohol) in the presence of a strong acid catalyst.

Caption: Fischer Esterification workflow for synthesis.

Detailed Experimental Protocol: Synthesis

-

Reagents & Equipment :

-

3-(4-hydroxyphenyl)propanoic acid (Phloretic Acid)

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[4]

-

Toluene (or another suitable solvent to facilitate water removal)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, Dean-Stark apparatus, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure :

-

To a solution of phloretic acid (1 equivalent) in toluene, add benzyl alcohol (1.5 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Set up the reaction mixture for reflux using a Dean-Stark apparatus to azeotropically remove the water generated during the reaction.[4]

-

Reflux the mixture for 3-5 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[5]

-

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy : To identify key functional groups, such as the phenolic -OH stretch, the ester carbonyl (C=O) stretch, and C-O stretches.

Part 2: Biological Activity and Mechanistic Insights

While direct studies on this compound are limited, its bioactivity can be inferred from the extensive research on phenolic acids and their esters.[1][2] The primary activities of interest are antioxidant and anti-inflammatory effects, which are hallmarks of this compound class.[1][6]

Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals, such as reactive oxygen species (ROS).[7] This process interrupts the chain reactions that can lead to cellular damage. The esterification of the carboxylic acid is not expected to diminish this core antioxidant capability, which resides in the phenolic ring.

Caption: Hydrogen atom donation by the phenolic hydroxyl group.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[1] Phenolic compounds can mitigate inflammation by inhibiting key pro-inflammatory enzymes and signaling pathways.[6] A central pathway is the nuclear factor-kappa B (NF-κB) pathway.[8][9] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9][10] Phenolic esters have been shown to suppress the activation of NF-κB and downstream targets, thereby reducing the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[8][10]

Part 3: Experimental Workflows for Bioactivity Screening

To validate the predicted bioactivities, a series of robust, self-validating in vitro assays are essential. The following protocols provide step-by-step guidance for assessing the antioxidant and anti-inflammatory potential of this compound.

Workflow 1: DPPH Free Radical Scavenging Assay (Antioxidant)

This assay is a rapid and reliable method to screen for antioxidant activity.[11][12] It measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[13][14] The reduction of the purple DPPH radical to a pale-yellow hydrazine is monitored spectrophotometrically.[12][14]

Caption: High-throughput DPPH antioxidant assay workflow.

-

Detailed Protocol :

-

Preparation :

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[13]

-

Use Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure (96-well plate format) :

-

To each well, add 20 µL of the sample or standard at various concentrations.

-

Add 200 µL of the DPPH working solution to all wells.

-

Prepare a blank well containing only methanol.

-

Prepare a control well containing methanol and the DPPH solution.

-

-

Incubation & Measurement :

-

Data Analysis :

-

Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

Workflow 2: Nitric Oxide (NO) Inhibition Assay in Macrophages (Anti-inflammatory)

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS. The amount of NO produced is quantified by measuring its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[15]

-

Detailed Protocol :

-

Cell Culture :

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment :

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media) for 1 hour. Ensure the final DMSO concentration is non-toxic (<0.1%).

-

Include a vehicle control (DMSO only) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. A non-stimulated control group should also be included.

-

-

Nitrite Quantification (Griess Assay) :

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent 1 (sulfanilamide solution) to each supernatant sample.[16]

-

Incubate for 10 minutes at room temperature, protected from light.[16]

-

Add 50 µL of Griess Reagent 2 (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[16]

-

-

Measurement & Analysis :

-

Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

-

It is critical to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Part 4: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays provide a quantitative measure of the compound's bioactivity. A lower IC₅₀ value in the DPPH assay indicates higher antioxidant potency, while a lower IC₅₀ for NO inhibition signifies stronger anti-inflammatory potential.

| Compound Class | Modification | Expected Antioxidant Activity (DPPH IC₅₀) | Expected Anti-inflammatory Activity (NO IC₅₀) | Rationale |

| Phloretic Acid | Parent Compound | Moderate | Moderate | Baseline activity of the natural phenolic acid. |

| Methyl Ester | Small Alkyl Ester | Moderate | Moderate-High | Increased lipophilicity may slightly enhance cellular uptake.[2] |

| Benzyl Ester | Aromatic Ester | Moderate | High | Significant increase in lipophilicity and potential for π-π stacking interactions could improve cell membrane permeability and target engagement. |

| Catechol Derivative | Additional -OH | Very High | Very High | A second hydroxyl group (ortho-dihydroxy) significantly increases hydrogen-donating capacity and radical scavenging.[2] |

This comparative analysis helps to establish a preliminary Structure-Activity Relationship (SAR), guiding future chemical modifications to optimize potency and selectivity. For instance, the increased efficacy of longer alkyl chain esters suggests that lipophilicity is a key determinant for the antimicrobial and anti-inflammatory activity of phenolic acid derivatives.[2]

Conclusion and Future Directions